2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide

Description

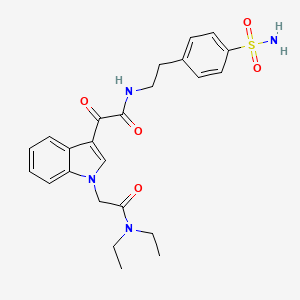

2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a synthetic indole-acetamide derivative characterized by a diethylaminoethyl substituent at the indole N1-position and a 4-sulfamoylphenethyl group at the acetamide nitrogen. This compound shares structural motifs with several pharmacologically active indole-based molecules, including kinase inhibitors, antimicrobial agents, and anticancer compounds.

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5S/c1-3-27(4-2)22(29)16-28-15-20(19-7-5-6-8-21(19)28)23(30)24(31)26-14-13-17-9-11-18(12-10-17)34(25,32)33/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,26,31)(H2,25,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTZLTYJIRIJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the carbonic anhydrases (CAs) , specifically the tumor-associated, membrane-bound human CAs IX and XII . These enzymes are involved in the regulation of a plethora of patho-/physiological conditions.

Mode of Action

This compound acts as an inhibitor of carbonic anhydrases. It has been designed to be membrane-impermeant , selectively targeting the tumor-associated, membrane-bound human CAs IX and XII over off-target cytosolic isoforms. The compound binds to these enzymes, inhibiting their activity.

Biochemical Pathways

The inhibition of carbonic anhydrases affects the hydration of carbon dioxide (CO2) , a reaction that these enzymes catalyze. This can have downstream effects on various biochemical pathways, particularly those involved in tumor growth and survival .

Result of Action

The inhibition of carbonic anhydrases IX and XII by this compound can lead to a decrease in tumor growth and survival. This is due to the role of these enzymes in maintaining the pH balance within tumors, promoting their growth and survival.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of carbonic anhydrases and, consequently, the efficacy of their inhibitors. Additionally, the compound’s stability could be affected by factors such as temperature and the presence of other substances in the environment.

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to an acetamide group, further substituted with a diethylamino side chain and a sulfamoylphenethyl group. Its molecular formula is , with a molecular weight of approximately 445.57 g/mol. The unique combination of functional groups is believed to enhance its biological activity compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Diethylamino Group : This is achieved through a nucleophilic substitution reaction.

- Formation of the Sulfamoylphenethyl Moiety : This involves an amide coupling reaction with sulfamoylphenethyl derivatives.

The synthetic routes require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Research indicates that 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide exhibits significant biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |

| HT-29 | 0.86 | Inhibits tubulin polymerization |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the sulfamoyl group is thought to contribute to its antibacterial mechanism by interfering with bacterial folate synthesis.

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways related to cell growth and inflammation.

Case Studies

Recent case studies highlight the potential of this compound in drug development:

- Combination Therapy : In studies where it was used in combination with existing chemotherapeutics, enhanced efficacy was observed, suggesting synergistic effects.

- Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, providing insights into its mechanism of action.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow chemists to modify and explore various derivatives that could lead to new chemical entities with desired properties.

Biology

Research has indicated that this compound may interact with biological macromolecules, making it a candidate for studies related to enzyme inhibition and receptor modulation. Its potential as a biochemical probe can help elucidate cellular processes and pathways.

Medicine

The therapeutic potential of this compound is significant, especially concerning:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, offering a new avenue for treating conditions characterized by excessive inflammation.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cells are ongoing, with promising results indicating it may induce apoptosis in specific cancer types.

Industry

In industrial applications, this compound can be utilized in the development of advanced materials, particularly those requiring specific electronic or optical properties. Its unique chemical structure may also facilitate the creation of novel chemical processes.

Comparative Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |

| Biology | Interaction with macromolecules | Insights into cellular functions |

| Medicine | Anti-inflammatory and anticancer activities | New therapeutic options |

| Industry | Development of advanced materials | Innovations in material science |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of the compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways, making it a candidate for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous indole-acetamides, focusing on substituent effects, biological activities, and synthetic methodologies.

Structural Analogues and Substituent Effects

Key Differences and Implications

Substituent Impact on Solubility :

- The target compound’s 4-sulfamoylphenethyl group introduces a polar sulfonamide moiety, likely improving aqueous solubility compared to Indibulin’s chlorobenzyl or adamantane-based analogues .

- In contrast, fluorobenzyl () and adamantane () substituents prioritize lipophilicity, favoring blood-brain barrier penetration or membrane interaction .

Biological Activity Trends :

- Adamantane-containing derivatives () exhibit broad-spectrum antimicrobial activity, attributed to hydrophobic interactions with bacterial membranes .

- Indibulin’s pyridinyl and chlorobenzyl groups align with microtubule-targeting agents, suggesting the target compound’s sulfamoylphenethyl group could similarly modulate kinase or receptor binding .

Synthetic Methodologies: Most analogues (e.g., ) are synthesized via oxalyl chloride activation of indole-glyoxylic acid intermediates, followed by coupling with amines. The target compound likely follows this route, with diethylaminoethyl and sulfamoylphenethyl groups introduced in stepwise functionalization .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide?

Methodological Answer : The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, including amide coupling, alkylation, and purification via chromatography. For example:

- Reagent Selection : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as demonstrated in the synthesis of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide .

- Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., dichloromethane) at 0–30°C to control exothermic side reactions .

- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate pure compounds .

- Monitoring : Track reaction progress using TLC with hexane:ethyl acetate (9:3) as the mobile phase .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, indole protons typically appear at δ 7.1–7.7 ppm, while sulfonamide protons resonate near δ 7.5–8.0 ppm .

- Mass Spectrometry : Use ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and rule out impurities .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methylene chloride) to determine bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds forming R₂²(10) motifs) .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s reaction mechanisms and electronic properties?

Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s approach combines computational and experimental data to optimize reaction conditions .

- Electronic Properties : Calculate HOMO/LUMO energies to predict reactivity sites, particularly the indole and sulfamoyl groups, using software like Gaussian or ORCA.

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under experimental conditions.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer :

- Case Study : If NMR suggests planar amide geometry but crystallography shows steric distortion (e.g., dihedral angles >60°), reconcile by:

- Dynamic Effects : NMR captures time-averaged conformers, while X-ray provides static snapshots .

- Temperature/Polarity : Compare spectra at varying temps (e.g., 298 K vs. 100 K) to detect conformational flexibility.

- Validation : Cross-reference with IR (amide I/II bands) and Raman spectroscopy to confirm hydrogen-bonding patterns.

Q. What statistical strategies are effective for optimizing reaction yields and purity?

Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example:

- Central Composite Design : Optimize temperature (25–50°C) and stoichiometry (1:1 to 1:1.5) for maximal yield .

- Response Surface Methodology : Model interactions between reaction time and pH.

- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate contour plots for visual optimization.

Q. How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer :

- In Vitro Assays :

- Target Binding : Use surface plasmon resonance (SPR) to measure affinity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- Cellular Uptake : Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry in cancer cell lines .

- Control Experiments : Compare with structurally similar analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to isolate the sulfamoyl group’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.